1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Overview
Description
“1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a chemical compound. It’s part of a class of compounds known as trifluoromethylpyridines . These compounds are used in various industries, including agrochemical and pharmaceutical .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods. One method involves a cyclocondensation starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents have been identified as a promising solution for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study by Ateia et al. (2019) explores the development and application of amine-functionalized sorbents for PFAS control in municipal water and wastewater treatment. This research highlights the potential of amine-containing sorbents, possibly including compounds like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine," in addressing PFAS contamination through electrostatic and hydrophobic interactions, as well as sorbent morphology considerations (Ateia et al., 2019).
Catalytic Applications in Organic Synthesis
Copper-mediated systems for C-N bond forming reactions, utilizing aromatic, heterocyclic, and aliphatic amines, have been reviewed by Kantam et al. (2013). This review sheds light on the use of various amines, including piperidine derivatives, in recyclable copper catalyst systems for the synthesis of organic compounds. The study emphasizes the importance of such catalysts in enhancing the reactivity and selectivity of C-N coupling reactions, which could include the utilization of specific amines like "this compound" (Kantam et al., 2013).
Synthesis of N-heterocycles via Sulfinimines
Philip et al. (2020) reviewed the use of tert-butanesulfinamide in the stereoselective synthesis of N-heterocycles, including piperidines, via sulfinimines. This methodology provides access to diverse piperidines and their derivatives, indicating the potential of using compounds like "this compound" in the synthesis of biologically active and therapeutically relevant N-heterocycles (Philip et al., 2020).
Potential for Novel CNS Acting Drugs
Saganuwan (2017) investigated functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. The study identifies heterocycles containing nitrogen, such as piperidine, as significant for the development of novel CNS drugs, suggesting that compounds like "this compound" could be valuable in this research area (Saganuwan, 2017).
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s known that the compound has an amine and a trifluoromethyl group substituted on its pyridine core . These functional groups could potentially interact with its targets, leading to changes in the target’s function or activity.
Biochemical Pathways
It’s known that similar compounds can be used for synthesizing pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s pharmacokinetic properties, as fluorinated compounds are often used in drug discovery due to their unique physicochemical properties .
Result of Action
The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-16-10(6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDYNIJLCFVHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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